1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine
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Overview
Description
1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine typically involves the reaction of piperidine with benzyl chloride derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
Scientific Research Applications
1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The compound may bind to DNA or proteins, affecting their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine can be compared with other similar compounds, such as:
- **1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
These compounds share structural similarities but may exhibit different biological activities and properties
Properties
CAS No. |
36997-13-4 |
---|---|
Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-[[4-(piperidin-1-ylmethyl)phenyl]methyl]piperidine |
InChI |
InChI=1S/C18H28N2/c1-3-11-19(12-4-1)15-17-7-9-18(10-8-17)16-20-13-5-2-6-14-20/h7-10H,1-6,11-16H2 |
InChI Key |
KMCXFMWYRJPFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)CN3CCCCC3 |
Origin of Product |
United States |
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